N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a benzamide moiety, and a nitro group attached to the benzene ring. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group, followed by acylation with 3-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-aminobenzamide.
Reduction of Carbonyl Group: Formation of N-(2-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with a benzamide moiety but different heterocyclic cores.
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is unique due to the combination of its pyrido[1,2-a]pyrimidine core and the nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-14(16(22)19-8-3-2-7-13(19)17-10)18-15(21)11-5-4-6-12(9-11)20(23)24/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLTAFHOYGOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.